1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]-
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Overview
Description
1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the ethanol and trimethylphenoxy groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethanol and trimethylphenoxy groups via nucleophilic substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the piperidine ring.
Common Reagents and Conditions: Reagents like sodium hydride, potassium tert-butoxide, and solvents like tetrahydrofuran are commonly used.
Scientific Research Applications
1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- involves interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or ion channels to exert its effects.
Pathways Involved: Can modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- can be compared with other piperidine derivatives such as:
1-Methyl-2-piperidinemethanol: Similar structure but different substituents leading to varied biological activities.
2-Piperidineethanol: Another piperidine derivative with distinct chemical properties and applications.
Properties
CAS No. |
439130-38-8 |
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Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-13-9-14(2)18(15(3)10-13)21-12-17(20)11-19-8-6-5-7-16(19)4/h9-10,16-17,20H,5-8,11-12H2,1-4H3 |
InChI Key |
RRGHERDNNOVPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2C)C)C)O |
Origin of Product |
United States |
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